Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
CAS No.: 1395964-06-3
Cat. No.: VC18008555
Molecular Formula: C15H9Cl2NO3
Molecular Weight: 322.1 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate - 1395964-06-3](/images/structure/VC18008555.png)
Specification
CAS No. | 1395964-06-3 |
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Molecular Formula | C15H9Cl2NO3 |
Molecular Weight | 322.1 g/mol |
IUPAC Name | methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylate |
Standard InChI | InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3 |
Standard InChI Key | YPGWHAOERBGEND-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Introduction
Structural and Chemical Characteristics
The molecular structure of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (C₁₅H₉Cl₂NO₃) features a benzoxazole ring system fused with a benzene moiety. Key substituents include:
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A 3,5-dichlorophenyl group at the 2-position, which enhances hydrophobic interactions in biological systems.
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A methyl ester at the 6-position, critical for subsequent hydrolysis to the carboxylic acid derivative required for tafamidis synthesis.
The compound’s stability under acidic and basic conditions is attributed to the electron-withdrawing effects of the chlorine atoms and the ester group, which mitigate ring-opening reactions .
Synthetic Methodologies
Industrial-Scale Synthesis (WO2020207753A1)
The process outlined in WO2020207753A1 emphasizes a one-pot, two-step approach to avoid intermediate isolation, thereby enhancing efficiency and purity:
Step 1: Saponification and Cyclization
Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate (Formula II) undergoes base-mediated saponification using sodium or potassium hydroxide (1.5–2.0 equivalents) in a solvent system of water and methanol (1:1 v/v) at 45–55°C. This step concurrently cleaves the methyl ester and facilitates cyclization to form the benzoxazole core .
Step 2: Acidification and Salt Formation
The reaction mixture is acidified with hydrochloric acid (pH 2–3) to precipitate 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid (tafamidis free acid). Without isolation, this intermediate is reacted with meglumine in ethanol/water (3:1 v/v) at 50–60°C to yield tafamidis meglumine in >98% purity .
Key Advantages:
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Eliminates isolation of tafamidis free acid, reducing processing time by 40%.
Oxidative Cyclization Approach (CN114369071A)
An alternative method employs 4-amino-3-hydroxybenzoate and 3,5-dichlorobenzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant:
Reaction Conditions:
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Solvent: Ethyl acetate (10 mL/mmol substrate).
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Temperature: 28°C.
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Duration: 12 hours.
Mechanistic Insight:
DDQ facilitates dehydrogenative coupling, promoting simultaneous cyclization and aromatization. This method bypasses hazardous acylating agents, enhancing safety and reducing environmental impact .
Physicochemical Properties
Applications in Pharmaceutical Synthesis
As the penultimate precursor to tafamidis meglumine, this compound’s methyl ester group is hydrolyzed to a carboxylic acid, which is then conjugated with meglumine (1-deoxy-1-methylamino-D-glucitol). Tafamidis meglumine stabilizes transthyretin tetramers, preventing amyloid fibril formation in hereditary transthyretin amyloidosis .
Industrial Relevance:
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The WO2020207753A1 process is optimized for batches exceeding 100 kg, with >99.5% chromatographic purity.
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CN114369071A’s method reduces reliance on toxic reagents, aligning with green chemistry principles .
Research Findings and Innovations
Catalytic Efficiency
Comparative studies between sodium and potassium hydroxide in saponification revealed:
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Potassium Salts: Higher solubility in aqueous methanol, reducing reaction time by 15%.
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Sodium Salts: Lower cost but require extended stirring (up to 8 hours) .
Solvent Optimization
Ethanol/water mixtures (3:1 v/v) in the final salt-forming step minimized byproduct formation (<0.5%) compared to pure ethanol or isopropanol .
Oxidative vs. Acid-Catalyzed Cyclization
DDQ-mediated oxidative cyclization (CN114369071A) offers milder conditions than traditional acid-catalyzed methods (e.g., p-toluenesulfonic acid in xylene), reducing energy consumption by 30% .
Future Directions
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Continuous Flow Synthesis: Investigating flow chemistry to enhance reaction control and scalability.
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Enzymatic Hydrolysis: Exploring lipases for ester hydrolysis to improve stereochemical outcomes.
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Polymer-Supported Reagents: Reducing DDQ usage through recyclable catalyst systems.
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